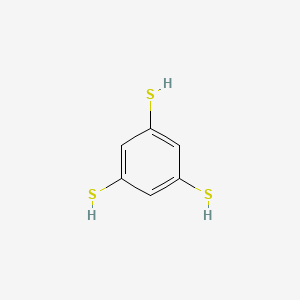

1,3,5-Benzenetrithiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-trithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCKKUIJCYNZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436231 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38004-59-0 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Research Interest

While the specific date of its initial synthesis is not prominently documented, the research trajectory of 1,3,5-Benzenetrithiol (BTT) illustrates a clear evolution from fundamental studies to highly specialized applications. Early interest in molecules with multiple thiol groups often centered on their strong affinity for metal surfaces, leading to investigations into their use in forming self-assembled monolayers (SAMs). ulb.ac.be Studies explored the co-adsorption of BTT with other molecules on silver surfaces to form protective films. rsc.orgresearchgate.net

The true expansion of research interest, however, has occurred more recently, driven by the demand for advanced functional materials. The symmetrical, trifunctional nature of BTT makes it an ideal candidate for creating highly ordered and cross-linked polymeric structures. researchgate.netresearchgate.net A significant area of modern research involves its use in the inverse vulcanization of elemental sulfur to produce sulfur-rich copolymers. researchgate.netresearchgate.netresearchgate.net These polymers exhibit unique properties, including high refractive indices and transparency in the long-wave infrared (LWIR) region, which are critical for thermal imaging and optical applications. researchgate.netresearchgate.net

Furthermore, the evolution of BTT research has prominently entered the field of energy storage. It has been identified as a highly effective electrolyte additive in lithium-sulfur (Li-S) batteries. nih.govrsc.orgd-nb.info Research has demonstrated its ability to form stable protective layers on both the lithium anode and the sulfur cathode, addressing key challenges that hinder the commercial viability of Li-S technology. nih.govrsc.org Concurrently, BTT is being used to synthesize hyperbranched organosulfur polymers for use as cathode materials themselves. researchgate.net Other novel applications that have emerged include its use as a precursor for synthesizing red-emissive carbon dots for potential use in LEDs and cell imaging. rsc.org This progression from surface chemistry to advanced polymers and energy solutions highlights the compound's growing importance in materials science.

Significance of Multifunctional Thiol Ligands in Advanced Chemical Systems

Established Synthetic Pathways for this compound

The synthesis of this compound is not as straightforward as that of simpler thiophenols due to the multiple reactive thiol groups. Established methods often rely on multi-step procedures starting from symmetrically substituted benzene (B151609) derivatives.

One of the most definitive routes begins with 1,3,5-tribromobenzene (B165230) . This pathway involves a two-step process: protection of the eventual thiol groups as thioethers, followed by deprotection. In a typical procedure, 1,3,5-tribromobenzene is treated with an alkyl thiol, such as 2-propanethiol, in the presence of a strong base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). This nucleophilic aromatic substitution reaction yields the protected intermediate, 1,3,5-tris(isopropylthio)benzene. researchgate.net The isopropyl groups can then be removed by treatment with a strong reducing agent, such as sodium metal in a solvent like dimethylacetamide (DMA), to yield the target this compound. researchgate.net

Another established conceptual pathway starts from 1,3,5-triaminobenzene . This intermediate, which can be prepared by the reduction of 1,3,5-trinitrobenzene, can be converted to the corresponding tris-diazonium salt by treatment with sodium nitrite (B80452) (NaNO₂) in a strong acid. researchgate.netfishersci.com The resulting diazonium groups can then be converted to thiols via the Leuckart thiophenol reaction . researchgate.netthieme-connect.com This classic transformation involves reacting the diazonium salt with a xanthate, such as potassium ethyl xanthate, followed by alkaline hydrolysis of the resulting aryl xanthate intermediate to furnish the thiophenol. minia.edu.eg While a general method for aryl thiol synthesis, its application to produce this compound from 1,3,5-triaminobenzene is a logical and established strategy.

A third general approach is the direct nucleophilic substitution of 1,3,5-trihalobenzenes (e.g., 1,3,5-trichlorobenzene) with a sulfur nucleophile. tue.nl Reagents like sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S) can be used to displace the halide atoms. rsc.org However, these reactions often require harsh conditions, such as high temperatures and pressures, and may be complicated by the formation of disulfide byproducts. calpaclab.com

Emerging Synthetic Strategies for Benzenetrithiol Scaffolds

While classical methods are robust, emerging strategies in organic synthesis focus on improving efficiency, functional group tolerance, and sustainability. For the synthesis of aryl thiols and their derivatives, modern transition-metal-catalyzed cross-coupling reactions have become paramount. beilstein-journals.org These methods, while not always documented specifically for this compound, represent the current state-of-the-art for C-S bond formation and are applicable to benzenetrithiol scaffolds.

Palladium and Copper-catalyzed C-S coupling reactions have emerged as powerful tools. thieme-connect.comnih.gov These reactions typically couple an aryl halide or pseudohalide with a thiol or a thiol surrogate. For a molecule like this compound, this could involve coupling 1,3,5-tribromobenzene with a protected thiol source. The advantage of these catalytic systems, which often employ specialized ligands, is their ability to proceed under milder conditions than traditional nucleophilic aromatic substitution. thieme-connect.com

More recently, methods using simpler and more environmentally benign sulfur sources have been developed. For instance, copper-catalyzed protocols that use elemental sulfur or simple reagents like 1,2-ethanedithiol (B43112) as the sulfur source to convert aryl halides into aryl thiols are gaining traction. researchgate.netrsc.org These "green" approaches avoid the use of odorous and often toxic thiols as starting materials and offer a more direct route to the desired products. researchgate.net The application of such catalytic systems provides a promising and modern strategy for the synthesis of this compound and related scaffolds.

Functionalization Routes and Derivative Synthesis of this compound

The synthetic utility of this compound lies in the reactivity of its thiol groups and the potential for modification of its aromatic core.

Thiol-Mediated Derivatization

The primary mode of functionalization involves reactions at the three nucleophilic thiol groups.

S-Alkylation is a common derivatization, converting the thiols into thioethers. This is readily achieved by treating this compound with alkyl halides in the presence of a base. This reaction is useful for installing a variety of functional side chains onto the benzene core.

Another significant application is its use as a trifunctional cross-linker in polymer synthesis . Specifically, this compound is used in the inverse vulcanization of elemental sulfur. researchgate.netnih.gov In this process, elemental sulfur is heated to form liquid diradical chains, and the benzenetrithiol is added to cross-link these chains, forming a stable sulfur copolymer. researchgate.netnih.gov This method leverages the reactivity of the S-H bonds to create novel materials with high sulfur content and unique optical and thermal properties. nih.gov

Aromatic Core Modification

Modification of the benzene ring itself is less common due to the electronic properties and reactivity of the thiol substituents. The sulfur atoms act as ortho-, para-directors for electrophilic aromatic substitution. msu.edulibretexts.org In this compound, the three vacant positions on the ring (C2, C4, C6) are each ortho to two thiol groups and para to one. This makes these positions electronically enriched and highly activated towards electrophiles.

However, the thiol groups themselves are sensitive to oxidation and can poison many electrophilic substitution catalysts. nih.gov Therefore, for aromatic core modification to be successful, the thiol groups are typically protected, for example, as thioethers (e.g., 1,3,5-tris(methylthio)benzene). With the protected intermediate, electrophilic aromatic substitution reactions such as halogenation or nitration can be envisioned. The three methoxy-like thioether groups would strongly activate the remaining aromatic positions, directing the incoming electrophile to one of the vacant C2, C4, or C6 positions. chegg.com Subsequent deprotection of the thiol groups would yield a ring-substituted this compound derivative.

Intrinsic Reactivity and Mechanistic Investigations of 1,3,5 Benzenetrithiol

Thiol-Group Specific Reactions and Their Mechanisms

The reactivity of 1,3,5-Benzenetrithiol (BTT) is largely dictated by its three thiol (-SH) groups symmetrically positioned on the benzene (B151609) ring. cymitquimica.comepa.gov These functional groups are susceptible to a variety of chemical transformations, making BTT a versatile molecule in different chemical contexts. cymitquimica.com

Oxidation Pathways and Disulfide Formation

The thiol groups of this compound can be oxidized to form disulfide bonds. This is a common reaction for thiols and can proceed through several mechanisms, including two-electron and one-electron pathways. nih.gov

In a typical two-electron oxidation, a thiol can be oxidized to a sulfenic acid intermediate (RSOH), which then reacts with another thiol to form a disulfide. nih.gov Alternatively, a sulfenyl intermediate (RSX) can be formed, which can either hydrolyze to sulfenic acid or react directly with another thiol to yield a disulfide. nih.gov One-electron oxidation, on the other hand, generates thiyl radicals which can then recombine to form a disulfide. nih.gov

The formation of disulfide bonds is a critical process in protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the reaction. mdpi.comraineslab.comresearchgate.net PDI can facilitate both the oxidation of thiols and the isomerization of disulfide bonds to achieve the native protein structure. mdpi.comraineslab.comresearchgate.net The oxidation process often involves the transfer of oxidizing equivalents from other proteins, such as Ero1p in the endoplasmic reticulum. raineslab.com

The oxidation of thiols to disulfides can be achieved using various oxidizing agents. organic-chemistry.org For instance, dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) can selectively and quantitatively convert thiols to disulfides under mild conditions. organic-chemistry.org Another method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as an oxidant, which is effective under both solution and solvent-free conditions. organic-chemistry.org

Thiol-Ene Click Chemistry

This compound can participate in thiol-ene click chemistry, a highly efficient and versatile reaction that involves the addition of a thiol across a carbon-carbon double bond (ene) to form a thioether. wikipedia.orgalfa-chemistry.com This reaction is known for its high yield, stereoselectivity, and rapid rate, making it a valuable tool in various fields, including polymer synthesis and materials science. wikipedia.orgmagtech.com.cn

The thiol-ene reaction can proceed through two primary mechanisms: radical addition and Michael addition. wikipedia.org

Radical Addition: This mechanism is initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. wikipedia.orgalfa-chemistry.com This radical then adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.orgthieme-connect.de A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates a thiyl radical, which can continue the chain reaction. wikipedia.orgthieme-connect.demdpi.com The reactivity in radical thiol-ene reactions is influenced by the structure of both the thiol and the ene. thieme-connect.de

Michael Addition: This nucleophilic mechanism is typically catalyzed by a base. alfa-chemistry.commdpi.com The base deprotonates the thiol to form a thiolate anion, a potent nucleophile that attacks the activated C=C bond of the ene, forming a carbon-centered anion. alfa-chemistry.com This intermediate is then protonated to give the final thiol-ene product. alfa-chemistry.com

The thiol-ene reaction has been utilized in the synthesis of dendrimers and functional polymers, as well as for surface modification. wikipedia.orgmagtech.com.cn For example, this compound has been used to create high-transition temperature thiol-acrylate networks through a room-temperature UV cure. researchgate.net It has also been employed in the synthesis of sulfur copolymers through inverse vulcanization. researchgate.netresearchgate.net

Interfacial Chemical Reactions and Surface-Mediated Transformations

This compound exhibits interesting reactivity at interfaces and on surfaces. It has been studied for its ability to form self-assembled monolayers (SAMs) on various substrates. For instance, coadsorption studies of BTT and trithiocyanuric acid on a silver substrate have been investigated using spectroscopic techniques. researchgate.net These studies suggest that BTT adsorbs to the silver surface through two of its sulfur atoms, with the molecule oriented more-or-less normal to the surface. researchgate.net

In the context of lithium-sulfur (Li-S) batteries, BTT has been explored as a bifunctional electrolyte additive. rsc.orgresearchgate.netnih.gov It can react in situ at the electrode-electrolyte interfaces to form stable solid-electrolyte interphases (SEIs). rsc.orgresearchgate.netnih.govd-nb.info At the anode, BTT reacts with lithium metal to form lithium 1,3,5-benzenetrithiolate, which deposits on the surface and facilitates reversible lithium deposition and stripping. nih.govresearchgate.netresearchgate.netdp.tech At the cathode, BTT reacts with sulfur to form an oligomeric or polymeric SEI that helps to reduce the dissolution and shuttling of lithium polysulfides. nih.govresearchgate.netresearchgate.net This dual-SEI formation contributes to improved cycling stability and capacity of the Li-S battery. rsc.orgnih.gov Other organosulfur compounds have also been investigated for their ability to form protective SEIs on lithium metal anodes. rsc.org

Electrochemical Reaction Mechanisms Involving this compound

The electrochemical behavior of this compound is closely linked to its interfacial reactions, particularly in the context of energy storage devices like Li-S batteries. The in situ formation of SEIs on both the anode and cathode is a result of interfacial electrochemical and chemical reactions. rsc.orgd-nb.info

The reaction of BTT at the lithium anode involves the formation of lithium 1,3,5-benzenetrithiolate (Li₃-BTT). researchgate.net This process is an electrochemical reaction that contributes to the formation of a stable SEI, which is crucial for preventing dendrite growth and improving the cycling performance of the battery. rsc.orgresearchgate.net

On the cathode side, BTT interacts with sulfur species, leading to the formation of an oligomeric/polymeric SEI. rsc.orgresearchgate.netnih.gov This layer modifies the redox pathway of sulfur and mitigates the "shuttle effect" of polysulfides, a major cause of capacity fading in Li-S batteries. rsc.orgnih.govd-nb.info The electrochemical reactions involving BTT and sulfur lead to the formation of Li₂Sₓ on the cathode surface. researchgate.net The promotional effect of BTT on sulfur conversion has been noted in several studies. wzu.edu.cn

The electrochemical properties of BTT-based metal complexes have also been investigated, showing chemical reversibility upon oxidation and reduction, which is a critical property for applications in sensors and other electrochemical devices.

Coordination Chemistry of 1,3,5 Benzenetrithiol: Metal Complexation and Ligand Architectures

Ligand Design Principles for 1,3,5-Benzenetrithiol-Based Metal Complexes

The design of metal complexes utilizing this compound, or its deprotonated form benzenetrithiolate, is governed by several key principles rooted in its unique structure. The ligand's three thiol groups, positioned in a 120° orientation on the aromatic ring, provide a pre-organized, tripodal binding site. This arrangement is highly conducive to forming stable, facially capping coordination modes with a single metal center or bridging multiple metal centers to create larger, often highly symmetric, superstructures.

The soft nature of the thiol sulfur donors makes BTT particularly effective at coordinating with soft or borderline metal ions, such as late transition metals (e.g., Cu, Ni, Co, Fe) and heavier elements (e.g., Ru, Ag), in accordance with Hard and Soft Acid and Base (HSAB) theory. nih.gov This strong affinity promotes the formation of robust metal-sulfur bonds. acs.org

The rigid benzene (B151609) backbone, combined with the rotational freedom of the C-S bonds, imparts a balance of structural integrity and conformational flexibility. This allows BTT to function as a multidentate chelating agent, which enhances the thermodynamic stability of the resulting complexes via the chelate effect. libretexts.org This structural framework is fundamental to its ability to support the formation of both discrete, zero-dimensional molecules and extended one-, two-, or three-dimensional coordination polymers. acs.orgnih.gov The specific architecture obtained is often tuned by the choice of metal ion, the metal-to-ligand ratio, and the reaction conditions, such as solvent and temperature. nih.govnih.gov

Synthesis and Structural Characterization of Transition Metal Thiolate Complexes

The reaction of this compound with various transition metals leads to a rich variety of complexes with distinct nuclearity and dimensionality. The synthesis strategies typically involve the reaction of the neutral thiol ligand, or its in situ-generated thiolate salt, with a suitable metal precursor.

Discrete or zero-dimensional complexes are often formed when the ligand-to-metal stoichiometry and coordination preferences of the metal ion favor the formation of a closed, molecular structure. A notable example involves the reaction of tris(alkylthio)benzenes, such as 1,3,5-tris(propylthio)benzene (L¹), with cyclopentadienyl (B1206354) ruthenium (CpRu) precursors. nih.govcore.ac.uk

The synthesis of these complexes can be directed by reaction conditions. For instance, heating a solution of [RuCp(MeCN)₃][PF₆] and L¹ in 1,2-dichloroethane (B1671644) yields the sandwich-type complex [RuCp(L¹)][PF₆]. nih.gov In this structure, the ruthenium atom is coordinated in a "piano-stool" geometry by a cyclopentadienyl ring and the arene ring of the BTT derivative. nih.govcore.ac.uk Alternatively, reacting the components in a different solvent system or via photochemical methods can produce dinuclear complexes, such as [Ru₂Cp₂(μ-L¹)₂(CH₃CN)₂]²⁺. nih.gov In this dinuclear variant, two BTT-derivative ligands bridge two ruthenium centers. These discrete complexes can sometimes be interconverted; for example, the dinuclear complex can transform into the more thermodynamically stable sandwich complex upon heating. nih.gov

| Complex | Formula | Structure Type | Key Bond Distances (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| Sandwich Complex Cation | [RuCp(L¹)]⁺ | Mononuclear, Piano-Stool | Ru-C(arene): ~2.2-2.3 | - | nih.gov |

| Dinuclear Complex Cation | [Ru₂Cp₂(μ-L¹)₂(CH₃CN)₂]²⁺ | Dinuclear, Bridged | Ru-S: ~2.4 | S-Ru-S: ~85-95 | nih.gov |

When each of the three thiol groups of a BTT ligand coordinates to a different metal center, extended network structures can be formed. These coordination polymers can exhibit one-, two-, or three-dimensional architectures with properties dictated by their precise structure. nih.gov

| Property | Value | Reference |

|---|---|---|

| Formula | Cr(C₆H₃S₃) or CrBTT | acs.org |

| Structure Type | Pseudo-1D Coordination Polymer | acs.org |

| Crystal System / Space Group | Hexagonal / P6₃/mmc | acs.org |

| Unit Cell Parameters | a = 7.821(3) Å, c = 6.064(1) Å | acs.org |

| Cr-Cr Intrachain Distance | 3.03 Å | acs.org |

| Cr-S-Cr Bond Angle | 78.0(6)° | acs.org |

| Magnetic Behavior | Antiferromagnetic (AFM) | acs.orguoregon.edu |

| Intrachain Coupling Constant (J) | -32.0(5) K | acs.orguoregon.edu |

Similar structures have been reported for isomorphous alloys containing iron and cobalt, FeᵧCo₁₋ᵧBTT, where the rigid coordination polymer scaffold enables continuous tuning of magnetic properties. rsc.org

Discrete Molecular Complexes

Electronic and Catalytic Attributes of this compound Metal Complexes

The electronic and magnetic properties of BTT-based metal complexes are direct consequences of their geometric and electronic structures. The interaction between the metal d-orbitals and the sulfur p-orbitals can lead to delocalized electronic states and interesting conductive or magnetic phenomena. nih.govnih.gov

In the case of the CrBTT coordination polymer, the close proximity of chromium ions along the 1D chains facilitates magnetic exchange interactions. acs.org Magnetic susceptibility measurements indicate that the material is antiferromagnetic, with a strong intrachain coupling constant (J) of -32.0 K. acs.orguoregon.edu This behavior is attributed to a combination of direct exchange between Cr centers and superexchange mediated by the bridging sulfur atoms. Density Functional Theory (DFT) calculations and optical spectroscopy further reveal that CrBTT is a semiconductor. acs.org The ability to tune the magnetic coupling from antiferromagnetic in CrBTT to ferromagnetic by slightly altering the ligand and thus the Cr-S-Cr bond angle underscores the high degree of control that ligand design offers over the material's physical properties. acs.org

The utility of BTT complexes extends to catalysis. Coordination polymers, in general, are explored as heterogeneous catalysts due to their high surface area and tunable, porous structures which can enhance reaction rates and provide site isolation. researchgate.netmdpi.comhidenanalytical.com BTT-based materials have shown promise in this area. For example, silver nanoclusters functionalized with BTT have been developed as nanocatalysts for the electrocatalytic hydrogen evolution reaction. In this system, the BTT ligands on the cluster surface provide active thiol sites that can coordinate with other metal ions like Co, Mn, or Fe, creating efficient catalytic centers.

Supramolecular Assembly and Nanostructure Formation Driven by 1,3,5 Benzenetrithiol

Non-Covalent Interactions in 1,3,5-Benzenetrithiol Self-Assembly

The self-assembly of this compound into ordered nanostructures is primarily governed by a combination of specific non-covalent interactions. The interplay between hydrogen bonding and aromatic stacking dictates the final architecture of the resulting assemblies in solution and in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that guide the formation of many supramolecular structures. nih.gov In molecules like BTT, the thiol (S-H) groups can act as hydrogen bond donors, while the sulfur atoms can act as weak hydrogen bond acceptors. Although S-H···S hydrogen bonds are generally weaker than their O-H···O counterparts, they can collectively contribute to the stability of an assembly.

In analogous systems, such as benzene-1,3,5-tricarboxamide (B1221032) (BTA), a robust network of threefold hydrogen bonds is the primary driving force for self-assembly into well-defined nanofibers. nih.gov Similarly, studies on benzene-1,3,5-triol have revealed extensive three-dimensional hydrogen-bonding networks. nih.gov While detailed studies focusing solely on the hydrogen bonding networks of pure BTT are less common, the principles derived from its analogues are applicable. The directional nature of these potential S-H···S or S-H···X (where X is another acceptor) interactions can enforce specific orientations, leading to the formation of ordered one-, two-, or three-dimensional networks. The strength and geometry of these bonds are sensitive to the surrounding chemical environment, including solvent and the presence of other interacting species.

Aromatic Stacking Interactions

Aromatic stacking, or π-π interaction, is a non-covalent interaction that occurs between aromatic rings. libretexts.org It arises from a combination of van der Waals forces, electrostatic interactions, and charge-transfer contributions. libretexts.orgnih.gov These interactions are fundamental to the structure of DNA, protein folding, and the formation of various supramolecular systems. rsc.orgrsc.org

The benzene (B151609) core of this compound provides a platform for significant π-π stacking. These interactions cause the molecules to arrange in a parallel-displaced or sandwich-like geometry to maximize attractive forces. libretexts.org The strength of this interaction can be modulated by the substituents on the aromatic ring. While the thiol groups of BTT are the primary sites for covalent or strong coordinative bonding, the central aromatic ring's ability to stack plays a crucial role in the dense packing and stabilization of supramolecular structures, particularly in surface adlayers and crystal engineering. Theoretical studies on related systems have shown that stacking energies can be significant, often competing with or complementing hydrogen bonding to determine the final structure. mdpi.com

Metal-Ion Directed Supramolecular Architectures from this compound

The thiol groups of this compound are excellent ligands for a wide range of metal ions, enabling the formation of highly organized metal-organic frameworks (MOFs) and coordination polymers. In these structures, the metal ions or clusters act as nodes, while the BTT molecule serves as a tritopic linker, bridging the nodes to form extended one-, two-, or three-dimensional networks.

Research has demonstrated the synthesis of various MOFs using BTT analogues and different metal ions. For instance, the combination of 1,3,5-benzenetricarboxylic acid (H3BTC), a carboxylate analogue of BTT, with metal ions like copper(II) and zinc(II) has yielded a variety of MOFs with diverse topologies and properties. nih.govmdpi.com These materials are known for their high porosity and large surface areas. researchgate.net While direct synthesis with BTT can be challenging due to the high reactivity of thiol groups, functionalized BTT derivatives or related sulfur-containing linkers are actively used. For example, novel MOFs have been prepared using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene, which incorporates nitrogen-based coordination sites, with metals like copper, chromium, and aluminum. mdpi.com The resulting TIBM-Cu MOF showed significant CO2 adsorption capacity, highlighting the potential of these materials in gas capture applications. mdpi.com

| Linker | Metal Ion | Resulting Structure | Key Feature |

| 1,3,5-Benzenetricarboxylic Acid (H3BTC) | Copper(II) | MOF (e.g., HKUST-1) | High porosity, gas adsorption |

| 1,3,5-Benzenetricarboxylic Acid (H3BTC) | Zinc(II) | MOF (e.g., MOF-1, MOF-2) | Anode material in Li-ion batteries |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Copper(II) | MOF (TIBM-Cu) | High CO2 adsorption capacity |

| 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) | Zinc(II) | Polyoxometalate-based MOF | Electrocatalytic properties |

This table presents data for BTT analogues to illustrate the principle of metal-ion directed assembly.

Surface-Supported Supramolecular Adlayers

The strong interaction between sulfur and noble metals makes this compound an ideal candidate for forming self-assembled monolayers (SAMs) on surfaces. These ordered, two-dimensional adlayers are of great interest for applications in nanoelectronics, sensing, and catalysis.

The self-assembly of BTT on a copper Cu(111) surface has been studied extensively under ultrahigh vacuum conditions. tum.deacs.org Upon deposition at room temperature, the BTT molecules deprotonate and self-assemble into an ordered monolayer. Subsequent heating induces a series of irreversible phase transitions, leading to four distinct long-range ordered phases (termed α to δ). These transitions involve the progressive dissociation of carbon-sulfur bonds at higher temperatures, ultimately forming copper sulfide (B99878) superstructures. acs.org Similar self-assembly behavior has been noted on other surfaces, such as silver, where co-adsorption with other molecules like trithiocyanuric acid has been explored to create mixed monolayers for applications such as corrosion protection. rsc.orgacs.org

| Phase (on Cu(111)) | Temperature Range | Description |

| α-phase | Room Temperature | Ordered monolayer of deprotonated, planar BTT molecules. |

| β-phase | Onset at ~300 K | C-S bond dissociation begins. |

| γ-phase | Higher Temperature | Formation of a metastable copper sulfide superstructure. |

| δ-phase | Up to 700 K | Conversion to a more stable copper sulfide polymorph. |

Data derived from studies on BTT self-assembly on Cu(111) surfaces. tum.deacs.org

Host-Guest Chemistry with this compound Derivatives

The unique structural and electronic properties of BTT-based assemblies make them suitable for host-guest chemistry, where a larger host molecule or framework encapsulates a smaller guest molecule. acs.org This concept has been elegantly demonstrated using atomically precise metal nanoclusters functionalized with BTT.

In one study, a bidentate thiol ligand on a Pt1Ag28 nanocluster was replaced by this compound. acs.org The resulting functionalized nanocluster, Pt1Ag28-BTT, features exposed thiol groups on its surface. acs.orgustc.edu.cn This modified nanocluster can act as a "host" to capture and bind various transition metal ions (such as Mn, Fe, Co, Ni) through metal-sulfur interactions, creating novel nanocatalysts. acs.org

Conversely, the entire Pt1Ag28-BTT nanocluster can act as a "guest." It has been successfully grafted onto the surface of CoP nanosheets via Co-S interactions. acs.orgrsc.org This creates a hierarchical hybrid catalyst, Pt1Ag28-BTT/CoP, which has shown significantly enhanced performance in photocatalytic hydrogen production. acs.orgrsc.orgresearchgate.net This dual role in host-guest chemistry highlights the versatility of BTT in creating complex, functional nanomaterials. acs.org

Advanced Materials Science Applications of 1,3,5 Benzenetrithiol

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating 1,3,5-Benzenetrithiol

This compound (BTT) serves as a versatile building block in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its three thiol (-SH) groups, arranged symmetrically on a benzene (B151609) ring, offer unique coordination and covalent bonding possibilities, leading to materials with tailored properties for specific applications.

Design and Synthesis of Thiolate-Bridged MOFs

The design of MOFs using thiol-based linkers is predicated on the principles of coordination chemistry, particularly the Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur donor atoms of the thiol groups exhibit a strong affinity for soft metal ions. This targeted interaction is fundamental to creating stable thiolate-bridged frameworks.

Direct synthesis of three-dimensional MOFs using this compound as the primary linker is an area of emerging research. A more established approach involves the on-surface synthesis of two-dimensional (2D) MOFs. For instance, the self-assembly of a structurally analogous molecule, 1,3,5-tris(4-mercaptophenyl)benzene, on a Cu(111) surface under ultrahigh-vacuum conditions leads to the formation of extended 2D metal-organic frameworks. nih.gov In this process, the thiol groups deprotonate to form thiolate-copper coordination bonds, creating ordered porous networks on the substrate. nih.gov Moderate annealing (~150 °C) facilitates this surface-mediated reaction. nih.gov

A prevalent alternative strategy for incorporating thiol functionalities into 3D MOFs is through post-synthetic modification (PSM). rsc.org This method involves first synthesizing a stable MOF, often with coordinatively unsaturated metal sites, and then introducing the thiol-containing molecule. For example, robust zirconium-based MOFs like UiO-66 or iron-based MOFs such as MIL-100(Fe) can be functionalized. nih.govuib.es In a typical PSM process, the pre-synthesized MOF is treated with a solution containing a thiol-bearing molecule. The thiol groups can then be grafted onto the metal cluster nodes of the framework. uib.esacs.org This approach allows for the introduction of desired functionalities while maintaining the underlying topology of the parent MOF.

Functional MOFs for Adsorption and Separation

Thiol-functionalized MOFs and COFs are highly effective for the selective adsorption of heavy metal ions from aqueous solutions. nih.govacs.org The high performance stems from the strong and selective coordination between the soft sulfur atom of the thiol group and soft heavy metal cations like mercury (Hg²⁺), lead (Pb²⁺), and iron (Fe³⁺). uib.esacs.orgresearchgate.net

Research has demonstrated that thiol-functionalized Zr-based MOFs can exhibit remarkable performance in capturing Hg(II). acs.org A study reported a maximum adsorption capacity of 171.5 mg·g⁻¹, which was nearly nine times that of the original, unmodified UiO-66 MOF. acs.org The mechanism involves a proton exchange reaction, where the sulfur atom coordinates with Hg(II) while the thiol's hydrogen atom is released as a proton into the solution. acs.org Similarly, thiol-functionalized UiO-66 has shown an exceptionally high adsorption capacity for Fe³⁺, reaching up to 481 mg·g⁻¹. researchgate.net These materials are also highly selective, capable of purifying water contaminated with multiple metals to drinkable levels. researchgate.net

In the realm of COFs, a thiol-functionalized framework (TPB-DMTP-COF-SH) has been synthesized and tested for the removal of various metal ions. mdpi.com The material showed high affinity and significant adsorption capacities for ions such as Fe²⁺ and Al³⁺, with the adsorption process following a chemisorption-dominant mechanism. mdpi.com Such functionalized COFs are promising for real-world water treatment applications due to their high stability and effectiveness. mdpi.com

| Adsorbent Material | Target Ion | Max. Adsorption Capacity (mg/g) | Adsorption Conditions | Reference |

| Thiol-functionalized Zr-MOF (Zr-DMBD) | Hg(II) | 171.5 | - | acs.org |

| Thiol-functionalized Zr-MOF (UiO-66-S) | Fe(III) | 481 | - | researchgate.net |

| Thiol-functionalized COF (TPB-DMTP-COF-SH) | Fe(II) | 8.5 | pH 8 | mdpi.com |

| Thiol-functionalized COF (TPB-DMTP-COF-SH) | Al(III) | 3.27 | pH 3 | mdpi.com |

Polymeric and Elastomeric Materials Derived from this compound

The trifunctional nature of this compound makes it an excellent cross-linking agent for creating robust and functional polymer networks. Its applications range from synthesizing novel sulfur-rich polymers to engineering highly crosslinked thermosets for advanced optics and engineering.

Inverse Vulcanization for Sulfur-Rich Polymers

Inverse vulcanization is a process used to create stable and processable high-sulfur-content polymers by reacting elemental sulfur with organic cross-linkers. This compound has been effectively used as a symmetric thiol cross-linker in this process. The synthesis involves heating elemental sulfur to become a liquid and then adding BTT. mdpi.com The reaction typically occurs at elevated temperatures, such as 185 °C, where the three thiol groups of BTT react with the sulfur radicals to form disulfide (S-S) bonds. mdpi.com This reaction produces highly cross-linked copolymers, designated as poly(sulfur-random-(this compound)) or poly(S-r-BTT). mdpi.com

A key advantage of using the symmetric BTT molecule is the resulting polymer's relatively simple infrared absorption profile. researchgate.net This property, combined with the high sulfur content, leads to materials with exceptional optical properties, particularly in the infrared spectrum. These polymers exhibit an ultrahigh refractive index (n > 1.9) and high transparency in both the mid-wave infrared (MWIR) and long-wave infrared (LWIR) regions. mdpi.comresearchgate.net This level of LWIR transmittance is a significant achievement for sulfur-rich polymers. mdpi.com The resulting poly(S-r-BTT) copolymers also possess improved thermomechanical properties due to the high degree of cross-linking. mdpi.com

Table 1: Properties of Poly(S-r-BTT) Copolymers

| Property | Value | Notes | Reference |

| Sulfur Content | 50-80 wt% | Synthesized via inverse vulcanization. | mdpi.com |

| Refractive Index (n_av) | > 1.9 | Measured from 637 nm to 1549 nm. | mdpi.comresearchgate.net |

| Infrared Transparency | High in MWIR & LWIR | A significant advantage for optical applications. | mdpi.comresearchgate.net |

| Synthesis Temperature | 185 °C | Reaction of elemental sulfur and BTT. | mdpi.com |

Thiol-Acrylate Polymer Networks

This compound is employed in the formation of thiol-acrylate polymer networks through a combination of step-growth and chain-growth polymerization mechanisms. rsc.org These networks are typically prepared by reacting BTT with a multi-functional acrylate (B77674) monomer, such as tricyclodecane dimethanol diacrylate (TCDDA), in the presence of a photo-initiator. rsc.orgresearchgate.net The polymerization is often initiated by ultraviolet (UV) curing at room temperature. researchgate.netmdpi.com

The resulting thermosets incorporate both the step-growth co-polymerization between the thiol and acrylate groups and the chain-growth homo-polymerization of the acrylate groups. rsc.org The stoichiometry between the thiol and acrylate functional groups, denoted by the ratio R = (SH)₀/(C=C)₀, is a critical parameter that controls the network's heterogeneity. researchgate.netmdpi.com By varying this ratio, the degree of cross-linking and the final material properties can be precisely tuned. For example, a lower thiol concentration (lower R value) biases the polymerization towards the chain-growth mechanism, increasing the heterogeneity in the local crosslink density. rsc.org These highly cross-linked polymer networks can achieve high glass transition temperatures (Tg) and exhibit dynamic and chemical heterogeneities at the nanoscale. researchgate.net

Table 2: Research on BTT-TCDDA Thiol-Acrylate Networks

| Monomer 1 | Monomer 2 | Polymerization Method | Key Feature | Research Focus | Reference |

| This compound (BTT) | Tricyclodecane dimethanol diacrylate (TCDDA) | UV Curing with photo-initiator | Stoichiometry (R) controls network heterogeneity | Exploring heterogeneous polymer dynamics using NMR | nih.govrsc.orgresearchgate.netmdpi.com |

Role of this compound in Molecular Electronics and Nanojunctions

This compound plays a crucial role as a molecular building block in the field of molecular electronics, where individual molecules are used as active components in electronic circuits. nih.govnih.gov Its rigid aromatic structure and three thiol end groups make it an ideal candidate for connecting metal nanoparticles and forming well-defined nanojunctions. nih.govossila.com The thiol groups act as effective "alligator clips," forming stable covalent bonds with metal surfaces, particularly gold (Au). nih.gov

BTT is used to construct multi-terminal molecular junctions and networks. For instance, it can be used to link gold clusters to form Y-shaped, H-shaped, or more complex network geometries. nih.gov These structures are of significant interest for studying charge transport at the nanoscale and for developing molecular-scale logic gates and sensors. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to investigate the electronic properties of these metal-molecule networks. nih.gov These simulations show that the electronic structure, such as the highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap, can be tuned by the size and geometry of the network. nih.gov For networks made of benzenedithiol and benzenetrithiol, the frontier orbitals are often delocalized across the structure, which is favorable for electron transport. nih.gov The transmission spectra of these networks, which predict how electrons flow through the junction, show that extending the network size can enhance transmission by increasing the number of available conduction channels near the Fermi energy. nih.gov These findings suggest that by precisely controlling the structure of BTT-based molecular networks, it is possible to tailor their electrical properties for applications in future nanoelectronic devices.

Electrochemical Energy Storage Applications

This compound (BTT) has emerged as a significant compound in the advancement of electrochemical energy storage systems, particularly in high-energy-density lithium-sulfur (Li-S) batteries. Its unique molecular structure allows it to address some of the most critical challenges hindering the commercialization of these batteries, such as the polysulfide shuttle effect and the instability of the lithium metal anode.

The performance of lithium-sulfur batteries is often compromised by the dissolution of lithium polysulfide (LiPS) intermediates into the electrolyte and their subsequent migration between the cathode and anode, a phenomenon known as the "shuttle effect." This leads to active material loss, low coulombic efficiency, and rapid capacity decay. rsc.org The introduction of this compound as an electrolyte additive has been shown to be an effective strategy to mitigate these issues. rsc.orgd-nb.info

As a bifunctional additive, BTT works to stabilize both the anode and the cathode. mdpi.comnih.gov Research indicates that even at a low concentration of 0.15 mmol L−1, BTT can significantly enhance the stability of the solid electrolyte interphase (SEI). rsc.org Its mechanism involves in situ electrochemical and chemical reactions at the electrode surfaces. rsc.orgd-nb.info This approach prevents the degradation of the electrolyte and the corrosion of the lithium anode, which are common problems in Li-S systems. rsc.org The use of BTT leads to improved cycling stability and higher capacity retention. rsc.orgnih.gov For instance, Li-S cells containing the BTT additive have demonstrated a high specific discharge capacity of 1,239 mAh g⁻¹ and maintained stable cycling for over 300 cycles at a 1C rate. nih.govresearchgate.net The initial discharge capacity for a BTT-containing cell was reported as 1,036 mAh g⁻¹, which increased to 1,239 mAh g⁻¹ in the second cycle due to the participation of the additive. researchgate.net After 300 cycles, the cell retained a high discharge capacity of 907 mAh g⁻¹, marking a capacity retention of 87.6%. researchgate.net

The effectiveness of BTT is further highlighted when comparing the rate performance of cells with and without the additive. A BTT-modified cell exhibits stable capacities at various C-rates, achieving 1420, 1330, 1300, 1250, and 1150 mAh g⁻¹ at 0.1C, 0.3C, 0.5C, 1C, and 2C, respectively, and shows good recovery when returned to lower rates. researchgate.net This superior performance underscores the improved electrode kinetics resulting from enhanced Li⁺ diffusion. researchgate.net

| Performance Metric | Cell with BTT Additive | Control Cell (without BTT) | Reference |

|---|---|---|---|

| Initial Discharge Capacity (2nd cycle) | 1,239 mAh g⁻¹ | Lower and less stable | nih.govresearchgate.net |

| Capacity after 300 cycles (at 1C) | 907 mAh g⁻¹ | Significantly lower | researchgate.net |

| Capacity Retention (after 300 cycles) | 87.6% | Lower retention | researchgate.net |

| Capacity at 2C rate | 1,150 mAh g⁻¹ | Fluctuates greatly, shows attenuation | researchgate.net |

The core of BTT's effectiveness lies in its ability to engineer the interfaces of both the anode and the cathode through a process described as in situ organothiol transformation. nih.govresearchgate.net This results in the formation of artificial dual solid-electrolyte interfaces (SEIs) that are robust and protective. d-nb.infomdpi.comnih.gov

On the anode side, BTT reacts directly with the lithium metal. This reaction forms a deposit of lithium 1,3,5-benzenetrithiolate on the anode surface. nih.gov This organic-inorganic composite SEI layer effectively suppresses the formation of lithium dendrites and enables a more reversible and stable lithium deposition/stripping process. nih.govresearchgate.net

Electrolyte Additives in Lithium-Sulfur Batteries

Photocatalytic and Electrocatalytic Applications of this compound-Modified Nanomaterials

Beyond energy storage, this compound is a crucial component in the development of advanced nanomaterials for catalysis. Its thiol groups provide excellent anchoring points for modifying the surface of nanomaterials, particularly metal nanoclusters, thereby enhancing their catalytic and photocatalytic properties.

Atomically precise metal nanoclusters (NCs) are a frontier material in catalysis, but their performance can be limited by factors like stability and charge transfer efficiency. rsc.orgresearchgate.net this compound has been successfully used as a surface ligand to engineer these nanoclusters for superior catalytic activity. ustc.edu.cnacs.org

A notable example is the creation of a Z-scheme heterojunction, Pt₁Ag₂₈-BTT/CoP, where BTT acts as the linking ligand. rsc.orgresearchgate.netresearchgate.net In this system, BTT ligands replace other ligands on a Pt₁Ag₂₈ nanocluster, and the exposed sulfhydryl groups on the BTT molecule then form a strong Co-S interfacial bond with cobalt phosphide (B1233454) (CoP). rsc.orgresearchgate.netresearchgate.net This precise, atomic-level connection creates an efficient channel for charge transfer. researchgate.netresearchgate.net

The resulting Pt₁Ag₂₈-BTT/CoP heterostructure demonstrates significantly enhanced photocatalytic hydrogen production. rsc.orgresearchgate.net The integration of BTT is critical; it not only facilitates the formation of the heterostructure but also modulates the electronic properties of the system. ustc.edu.cnresearchgate.net Compared to similar systems using other ligands like 1,3-benzenedithiol (B1198324) (BDT), the BTT-modified nanocluster shows vastly superior performance. researchgate.netresearchgate.net This strategy of using BTT for ligand engineering and surface activation opens avenues for designing highly efficient nanocatalysts for various chemical transformations, including the hydrogen evolution reaction (HER). ustc.edu.cnacs.org

| Catalyst | H₂ Production Rate (mmol·h⁻¹·g⁻¹) | Apparent Quantum Yield (at 420 nm) | Reference |

|---|---|---|---|

| Pt₁Ag₂₈-BTT/CoP | 24.89 | 25.77% | rsc.orgresearchgate.netresearchgate.net |

| Pt₁Ag₂₈-BDT/CoP | Significantly lower | Not specified | researchgate.netresearchgate.net |

| Ag₂₉-BDT/CoP | Significantly lower | Not specified | researchgate.netresearchgate.net |

The efficiency of a photocatalyst is fundamentally governed by its ability to generate, separate, and transfer photoinduced charge carriers (electrons and holes). nih.govucl.ac.uk The recombination of these charge carriers is a major limiting factor. nih.gov The use of this compound in designing nanocluster-based heterostructures directly addresses this challenge by optimizing charge transfer dynamics.

In the Pt₁Ag₂₈-BTT/CoP system, a Z-scheme charge transfer mechanism is established. researchgate.netresearchgate.netsciopen.com This is more advanced than traditional heterojunctions, as it allows for strong redox capabilities. researchgate.net The BTT ligand plays a dual role in this process. First, the doping of the platinum single atom in the nanocluster core regulates the band structure to match well with CoP. researchgate.netresearchgate.net Second, the precise surface modification with BTT facilitates the formation of the Co-S atomic interface channel. researchgate.netresearchgate.net

This structure creates a strong internal electric field that drives the directional migration of photogenerated electrons, effectively separating them from the holes and inhibiting their recombination. researchgate.netresearchgate.netresearchgate.net Techniques like femtosecond transient absorption spectroscopy can be used to probe these ultrafast charge transfer processes. rsc.orgnih.gov The efficient Z-scheme charge migration across the BTT-mediated interface is a key reason for the superior photocatalytic performance observed in these systems. researchgate.netresearchgate.net This rational design of atomic-precise interfacial charge transfer channels is a pivotal strategy for developing next-generation photocatalysts. researchgate.netsciopen.com

Computational and Theoretical Insights into 1,3,5 Benzenetrithiol Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1,3,5-Benzenetrithiol molecule. These methods allow for the precise calculation of electronic structure, which in turn dictates the molecule's reactivity and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It has been widely applied to study this compound and its derivatives. DFT calculations have been instrumental in understanding the electronic properties of metal-molecular nanojunctions and networks that incorporate this compound. aip.org These studies often focus on the interactions between the thiol groups and metal atoms, such as gold, which are crucial for the development of molecular electronics. aip.org

DFT calculations have been employed to:

Optimize the geometry of this compound and its complexes.

Calculate the electronic band structure and density of states (DOS) to understand conductivity. osti.gov

Investigate charge transfer between this compound and metal surfaces. aip.org

Model the vibrational spectra (e.g., IR and Raman) to aid in the interpretation of experimental data. nih.gov

For instance, in the context of coordination polymers, DFT calculations have been used to examine the electronic structure of materials formed by the reaction of this compound with metal ions. osti.gov These calculations have provided insights into the magnetic properties and band structures of such materials. osti.gov Furthermore, DFT has been used to model the adsorption of thiol-functionalized molecules on metal surfaces, revealing details about the covalent bonding between sulfur and the metal. tum.de

A key aspect of DFT studies is the choice of functional and basis set, which can influence the accuracy of the results. osti.gov Despite these computational challenges, DFT remains an indispensable tool for predicting the properties and behavior of this compound in various chemical environments. aip.orgaps.org

Frontier Orbital Analysis

Frontier orbital analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the kinetic stability and electrical conductivity of the molecule. ajchem-a.comunl.edu

For this compound, the HOMO is typically associated with the electron-donating ability of the thiol groups, while the LUMO relates to its capacity to accept an electron. ajchem-a.com The HOMO-LUMO gap can be calculated using various quantum chemical methods, including DFT and Hartree-Fock (HF) theory. unl.edu It's important to note that standard DFT methods can sometimes underestimate the gap, while HF methods may overestimate it. unl.edu

The interaction of this compound with metal clusters or surfaces can significantly alter its frontier orbitals. aip.org This interaction can lead to a decrease in the HOMO-LUMO gap, which is a critical factor in the design of molecular electronic devices. aip.org The spatial distribution of the HOMO and LUMO can also provide insights into the most probable sites for electrophilic and nucleophilic attack.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1,4-Benzenedithiol (isolated) | DFT-GGA PW91 | - | - | 3.517 | aip.org |

| Benzenedithiol-Au6 (1-unit chain) | DFT-GGA PW91 | - | - | ~2.0 | aip.org |

| Benzenedithiol-Au6 (5-unit chain) | DFT-GGA PW91 | - | - | ~1.0 | aip.org |

Molecular Dynamics (MD) Simulations for Supramolecular and Polymeric Systems

In the context of this compound, MD simulations have been used to:

Study the self-assembly process of BTT-based molecules into larger structures. nih.gov

Investigate the conformational changes of polymers containing BTT units. rsc.org

Simulate the glass transition behavior and thermal properties of BTT-containing polymers. researchgate.netarxiv.org

Model the interactions between BTT-based polymers and solvents. osf.io

For example, MD simulations have been employed to understand the formation of supramolecular polymers from benzene-1,3,5-tricarboxamide (B1221032) (a related molecule), revealing insights into the cooperative nature of their self-assembly. nih.gov In another study, MD simulations were used to compare the simulated glass transition temperatures of poly(S-r-BTT) copolymers with experimental results, showing good agreement. nih.govresearchgate.net These simulations provide a dynamic picture of how individual molecules organize and interact to form functional materials. arxiv.org

Modeling of Interfacial Interactions and Adsorption Geometries

The interaction of this compound with surfaces is a critical aspect of its application in areas like molecular electronics and sensor technology. Computational modeling plays a key role in elucidating the nature of these interfacial interactions and predicting the most stable adsorption geometries.

DFT calculations are frequently used to model the adsorption of this compound on metal surfaces, particularly gold. nih.govresearchgate.net These studies have shown that the thiol groups of BTT can form strong covalent bonds with gold atoms. nih.gov The specific adsorption geometry, such as whether the molecule lies flat or stands upright on the surface, can be predicted. nih.gov

Computational models have also been used to study the formation of self-assembled monolayers (SAMs) of BTT on various substrates. acs.org These models can help to understand the factors that control the packing and ordering of the molecules in the monolayer. For instance, studies on the adsorption of 1,3,5-tris(4-mercaptophenyl)benzene on Cu(111) have used a combination of experimental techniques and DFT to determine the precise adsorption geometry. tum.de

Advanced Spectroscopic and Analytical Characterization Techniques in 1,3,5 Benzenetrithiol Research

Spectroscopic Analysis in Elucidating Structure and Dynamics

Spectroscopic techniques are indispensable for probing the chemical structure, bonding, and dynamic behavior of BTT-based systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the molecular-level dynamics in polymer networks incorporating 1,3,5-Benzenetrithiol.

Detailed research findings have been reported for high-glass-transition-temperature (Tg) thiol-acrylate networks synthesized from this compound (BTT) and tricyclodecane dimethanol diacrylate (TCDDA). tum.deresearchgate.netresearchgate.net Static solid-state ¹H NMR spectroscopy has been employed to explore the dynamic heterogeneity of these polymer networks as a function of temperature and the stoichiometric ratio of thiol to acrylate (B77674) reactive groups. tum.deresearchgate.net

At low temperatures, such as -40°C (233 K), the ¹H NMR spectra for all stoichiometric ratios exhibit a single, broad resonance with a full width at half-maximum of approximately 50 kHz. tum.de This broadness is attributed to the strong homonuclear ¹H-¹H dipolar couplings present in the rigid, glassy polymer, indicating that local polymer chain dynamics are slow on the NMR timescale. tum.de As the temperature increases, the activation of additional polymer dynamics leads to a motional averaging of the dipolar coupling, resulting in a progressive narrowing of the NMR resonance line. tum.de The analysis of the second moment of the NMR line shapes as a function of temperature provides quantitative insights into the activation energies and other parameters related to the glass transition. researchgate.net

| Parameter | Description |

| Technique | Static Solid-State ¹H NMR |

| System | This compound-tricyclodecane dimethanol diacrylate (BTT-TCDDA) polymer networks |

| Observation at Low Temp | Single broad resonance (~50 kHz FWHM) indicating slow polymer dynamics. tum.de |

| Observation at High Temp | Narrowing of the NMR line, indicating motional averaging of dipolar coupling. tum.de |

| Derived Data | Activation energies for polymer chain dynamics and parameters of the glass transition. researchgate.net |

Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information on the molecular structure and bonding within BTT and its assemblies.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been utilized to characterize sulfur polymers created through the inverse vulcanization of elemental sulfur with this compound as a symmetric cross-linker. scispace.com The symmetric nature of the BTT molecule results in a relatively simple IR absorption spectrum, which is advantageous in the development of materials with high transparency in the long-wave infrared (LWIR) region. scispace.com

Raman spectroscopy has been employed to characterize more complex systems involving BTT. For instance, in a Z-scheme heterojunction composed of Pt₁Ag₂₈-BTT/CoP, Raman spectra, in conjunction with other techniques, were used to confirm the structure of the composite material. researchgate.net Furthermore, studies on the coadsorption of trithiocyanuric acid and this compound on silver films have utilized vibrational spectroscopy to understand the self-assembly process. acs.orgacs.org

| Technique | Application in BTT Research | Key Findings |

| ATR-FTIR | Characterization of sulfur polymers with BTT cross-linker. scispace.com | BTT's symmetric structure leads to simple IR absorption, beneficial for LWIR transparent materials. scispace.com |

| Raman Spectroscopy | Structural analysis of a Pt₁Ag₂₈-BTT/CoP heterojunction. researchgate.net | Confirmed the successful formation of the complex nanostructure. researchgate.net |

| Vibrational Spectroscopy | Study of coadsorbed monolayers of BTT and trithiocyanuric acid on silver. acs.orgacs.org | Elucidated the nature of the self-assembled film. |

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful surface-sensitive techniques for probing the elemental composition, chemical states, and molecular orientation of this compound, particularly in self-assembled monolayers (SAMs).

The self-assembly and thermally activated surface chemistry of BTT on a copper (Cu(111)) surface under ultrahigh vacuum conditions have been investigated using a combination of techniques including XPS and NEXAFS. tum.de XPS analysis of the different phases formed upon heating allowed for the identification of major chemical changes. tum.deresearchgate.net In related research, XPS has been instrumental in studying the formation of solid-electrolyte interfaces (SEIs) in lithium-sulfur batteries where BTT is used as a bifunctional electrolyte additive. researchgate.netresearchgate.net The XPS data reveal that BTT reacts with the lithium metal anode to form lithium 1,3,5-benzenetrithiolate, which deposits on the anode surface. researchgate.net

NEXAFS spectroscopy provides crucial information about the orientation of adsorbed molecules. For benzenethiolate (B8638828) SAMs on a Cu(100) surface, a strong dichroic signal in the C K-edge NEXAFS spectra indicated that the adsorbed molecules stand upright with the benzene (B151609) ring tilted at a specific angle from the surface normal. researchgate.net Similar principles are applied to understand the orientation of BTT in its self-assembled structures.

| Technique | Application in BTT Research | Key Findings |

| XPS | Analysis of BTT self-assembly on Cu(111). tum.deresearchgate.net | Identification of chemical changes during phase transitions. tum.de |

| XPS | Characterization of solid-electrolyte interfaces in Li-S batteries with BTT additive. researchgate.netresearchgate.net | Confirmed the formation of lithium 1,3,5-benzenetrithiolate on the anode. researchgate.net |

| NEXAFS | Determination of molecular orientation in thiol SAMs. researchgate.net | Provides information on the tilt angle of the benzene ring relative to the substrate surface. researchgate.net |

Microscopic Probes for Supramolecular Assemblies and Surface Adsorption

Microscopy techniques offer direct visualization of the morphology and arrangement of BTT-based structures on surfaces and in larger assemblies.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a premier technique for imaging the structure of BTT self-assembled monolayers at the atomic and molecular scale.

Studies on the self-assembly of BTT on a Cu(111) surface have utilized STM to visualize the different long-range ordered phases that form. tum.de These investigations provide a direct real-space complement to the reciprocal-space information gathered from techniques like low-energy electron diffraction (LEED). Furthermore, research into the coadsorption of trithiocyanuric acid and this compound on evaporated silver films has also employed STM to characterize the resulting mixed self-assembled monolayers. acs.org

Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to characterize the morphology of larger structures and materials that incorporate this compound.

In the context of energy storage, SEM has been used to examine the surface morphology of electrodes in lithium-sulfur batteries that utilize BTT as an electrolyte additive. wzu.edu.cn For instance, SEM characterization, along with energy-dispersive X-ray spectroscopy (EDS), can reveal the distribution of sulfur on the cathode. wzu.edu.cn Similarly, in studies where BTT was introduced as a cathode-electrolyte interface modifier in magnesium-sulfur batteries, Field Emission SEM (FE-SEM) was employed to analyze the electrode morphology. researchgate.net

TEM has been instrumental in characterizing nanostructures synthesized using BTT as a precursor. For example, carbon dots (CDs) have been synthesized via the solvothermal treatment of this compound, and their size and morphology were characterized using TEM. rsc.org In another application, TEM images and corresponding EDS analysis were used to characterize a protective layer on a lithium metal anode that was influenced by the presence of BTT in the electrolyte. mdpi.com

| Technique | Application in BTT Research | Key Findings |

| SEM | Morphological characterization of electrodes in Li-S and Mg-S batteries with BTT additive. wzu.edu.cnresearchgate.net | Revealed information about sulfur distribution and electrode surface morphology. wzu.edu.cn |

| TEM | Characterization of carbon dots synthesized from BTT. rsc.org | Determined the size and morphology of the resulting nanostructures. rsc.org |

| TEM & EDS | Analysis of protective layers on battery anodes. mdpi.com | Characterized the structure and elemental composition of the interface layer. mdpi.com |

Diffraction and Scattering Methods

Diffraction and scattering techniques are pivotal in elucidating the structural arrangement of this compound (BTT) in both its bulk form and as self-assembled monolayers on various substrates. These methods provide critical insights into the crystalline nature, molecular packing, and surface ordering of BTT and its derivatives, which are essential for understanding its material properties and potential applications.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound research, XRD is primarily employed to characterize the crystallinity and phase purity of BTT-containing materials, such as covalent organic polymers (COPs) and covalent triazine-based frameworks (CTFs).

Research findings indicate that materials synthesized using this compound as a building block often exhibit an amorphous nature. For instance, the powder X-ray diffraction (PXRD) pattern of a sulfur-bridged covalent organic polymer (COP-3) derived from this compound and cyanuric chloride revealed a lack of long-range crystalline order, which was corroborated by transmission electron microscopy (TEM) showing irregular, amorphous particles. yavuzlab.com Similarly, covalent triazine-based frameworks synthesized with this compound have been shown to be amorphous as indicated by their PXRD patterns. hnu.edu.cn

In some instances, while the primary framework may be amorphous, the incorporation of other molecules can lead to changes in the diffraction pattern. For example, the PXRD pattern of a CTF synthesized from this compound showed that the "crystallinity" was retained after the adsorption of a surfactant, sodium dodecylsulfate (SDS), although with shifts in peak positions and changes in relative intensities. uni-duesseldorf.de This suggests that while the base material lacks a well-defined crystalline structure, it can still interact with other molecules in a way that is detectable by XRD.

The table below summarizes representative findings from XRD analysis of materials incorporating this compound.

| Material | Synthesis Method | XRD Findings | Reference |

| Sulfur-Bridged Covalent Organic Polymer (COP-3) | Nucleophilic Substitution | Amorphous, as evidenced by the powder X-ray diffraction (XRD) pattern. | yavuzlab.com |

| Covalent Triazine Framework (CTF) | Nucleophilic Substitution | The as-prepared product was amorphous. | hnu.edu.cn |

| CTF-1 with SDS Adsorption | Not specified | Retained "crystallinity" with shifts in peak positions and intensities. | uni-duesseldorf.de |

Low-Energy Electron Diffraction (LEED)

Low-Energy Electron Diffraction (LEED) is a highly surface-sensitive technique used to determine the geometric structure of the surface of single-crystalline materials. In the study of this compound, LEED is instrumental in characterizing the structure of self-assembled monolayers (SAMs) on conductive substrates, particularly on coinage metal surfaces like copper.

The self-assembly of this compound on a Cu(111) surface under ultra-high vacuum (UHV) conditions has been a subject of detailed investigation. researchgate.netresearchgate.nettum.de These studies reveal complex structural transformations that are dependent on temperature. Upon deposition at room temperature and subsequent annealing, this compound molecules form several distinct, long-range ordered phases. researchgate.netresearchgate.net These phases, often denoted as α, β, γ, and δ, exhibit unique LEED patterns, indicating different surface arrangements of the molecules. researchgate.netresearchgate.net

The transitions between these phases can be either reversible or irreversible, pointing to a complex interplay of molecule-substrate and molecule-molecule interactions, as well as thermally activated chemical reactions on the surface. tum.de For example, research has detailed the evolution from a benzenetrithiolate self-assembled monolayer to a copper-sulfide adlayer upon heating, a transformation that is meticulously tracked by the changes in the LEED patterns. tum.de

The observed LEED patterns provide crucial information about the symmetry and periodicity of the overlayer. For instance, the formation of a (√7 × √7)R19.1° phase has been identified for sulfur on a Cu(111) surface at higher temperatures, a scenario that can be relevant to the decomposition of sulfur-containing molecules like BTT. researchgate.net While a full quantitative LEED analysis involving the comparison of experimental and calculated diffraction spot intensities (I-V curves) for the this compound on Cu(111) system is complex, the qualitative analysis of the LEED patterns alone provides invaluable insights into the structural evolution of the monolayer.

The following table summarizes the key findings from LEED studies of this compound on a Cu(111) surface.

| Condition | Observed Phases/Structures | LEED Observations | Reference |

| Room temperature deposition & annealing | Four different long-range-ordered phases (α, β, γ, δ) | Irreversible phase transitions observed through changes in LEED patterns. | researchgate.netresearchgate.net |

| Thermal treatment | Benzenetrithiolate SAM to Copper-Sulfide Adlayer | Evolution of LEED patterns indicates temperature-induced chemical transformations. | tum.de |

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 1,3,5-Benzenetrithiol?

Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the aromatic backbone and sulfur substituents, Fourier-transform infrared spectroscopy (FTIR) to identify thiol (-SH) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Elemental analysis (EA) can validate stoichiometry. For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection is recommended. Proper handling under inert atmospheres is critical due to thiol oxidation sensitivity .

Q. What are the established protocols for synthesizing this compound in laboratory settings?

While specific synthesis pathways for this compound are not detailed in the provided evidence, general thiol-functionalization strategies for aromatic systems can be adapted. For example, nucleophilic aromatic substitution on 1,3,5-trifluorobenzene using sodium hydrosulfide (NaSH) under controlled conditions (e.g., anhydrous solvents, inert atmosphere) may yield the target compound. Post-synthesis purification via column chromatography or recrystallization is essential to remove disulfide byproducts. Reaction conditions (temperature, stoichiometry) must be optimized to minimize oxidation .

Advanced Research Questions

Q. How does this compound enhance the performance of lithium-sulfur (Li-S) batteries, and what experimental approaches validate its role in dual solid electrolyte interfaces (D-SEIs)?

In Li-S batteries, this compound (BTT) acts as an electrolyte additive that undergoes in situ exchange reactions with lithium metal to form a stable SEI on the anode, while simultaneously polymerizing electrochemically on the sulfur cathode to suppress polysulfide shuttling. Key validation techniques include:

- X-ray photoelectron spectroscopy (XPS) : To analyze SEI composition and confirm sulfur-rich interfacial layers.

- Electrochemical impedance spectroscopy (EIS) : To measure reduced charge-transfer resistance post-BTT incorporation.

- Cycling stability tests : Demonstrating improved capacity retention (>80% after 200 cycles at 0.5C) compared to BTT-free systems.

- Scanning electron microscopy (SEM) : Visualizing SEI morphology and dendrite suppression .

Q. What experimental challenges arise when studying this compound’s reactivity under varying electrochemical conditions, and how can these be mitigated?

Challenges include:

- Oxidative degradation : Thiol groups are prone to oxidation, leading to disulfide formation. Solutions include conducting experiments under argon/glovebox conditions and using antioxidants like ascorbic acid.

- Solvent compatibility : Polar aprotic solvents (e.g., DMSO, DMF) may react with BTT. Tetrahydrofuran (THF) or diglyme is preferred for electrochemical studies.

- Concentration-dependent effects : Optimal BTT loading (e.g., 0.1–0.5 wt% in electrolyte) must be determined via gradient experiments to balance SEI formation and ionic conductivity .

Q. How can researchers resolve contradictions in reported electrochemical performance of BTT-modified electrolytes?

Discrepancies often arise from variations in:

- Electrolyte composition : Co-solvents (e.g., ethers vs. carbonates) and lithium salt concentration (e.g., LiTFSI vs. LiNO₃).

- Electrode architecture : Sulfur loading density and carbon scaffold porosity.

- Testing protocols : Cycling rates and voltage windows. Mitigation strategies include standardized control experiments, cross-lab validation, and operando characterization (e.g., Raman spectroscopy) to monitor real-time SEI evolution .

Methodological Best Practices

Q. What safety and storage protocols are critical for handling this compound in laboratory settings?

- Storage : Store at 0–6°C under inert gas (N₂ or Ar) to prevent oxidation and moisture absorption. Use amber vials to limit light exposure .

- Handling : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of volatile thiols.

- Waste disposal : Neutralize residual BTT with oxidizing agents (e.g., H₂O₂) before disposal to convert thiols to less hazardous sulfonic acids .

Retrosynthesis Analysis